Cas no 2090729-04-5 (Pyridine, 6-bromo-2-fluoro-3-(1-methylpropoxy)-)

Pyridine, 6-bromo-2-fluoro-3-(1-methylpropoxy)- 化学的及び物理的性質
名前と識別子
-
- Pyridine, 6-bromo-2-fluoro-3-(1-methylpropoxy)-
-
- インチ: 1S/C9H11BrFNO/c1-3-6(2)13-7-4-5-8(10)12-9(7)11/h4-6H,3H2,1-2H3
- InChIKey: IQQMHFNDLJDKFX-UHFFFAOYSA-N
- ほほえんだ: C1(F)=NC(Br)=CC=C1OC(C)CC
Pyridine, 6-bromo-2-fluoro-3-(1-methylpropoxy)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-364290-5.0g |
6-bromo-3-(butan-2-yloxy)-2-fluoropyridine |
2090729-04-5 | 95.0% | 5.0g |
$2110.0 | 2025-03-18 | |
Enamine | EN300-364290-2.5g |
6-bromo-3-(butan-2-yloxy)-2-fluoropyridine |
2090729-04-5 | 95.0% | 2.5g |
$1428.0 | 2025-03-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01057818-1g |
6-Bromo-3-(butan-2-yloxy)-2-fluoropyridine |
2090729-04-5 | 95% | 1g |
¥3220.0 | 2023-03-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01057818-5g |
6-Bromo-3-(butan-2-yloxy)-2-fluoropyridine |
2090729-04-5 | 95% | 5g |
¥9352.0 | 2023-03-19 | |
Enamine | EN300-364290-1.0g |
6-bromo-3-(butan-2-yloxy)-2-fluoropyridine |
2090729-04-5 | 95.0% | 1.0g |
$728.0 | 2025-03-18 | |
Enamine | EN300-364290-10.0g |
6-bromo-3-(butan-2-yloxy)-2-fluoropyridine |
2090729-04-5 | 95.0% | 10.0g |
$3131.0 | 2025-03-18 | |
Enamine | EN300-364290-0.5g |
6-bromo-3-(butan-2-yloxy)-2-fluoropyridine |
2090729-04-5 | 95.0% | 0.5g |
$699.0 | 2025-03-18 | |
Enamine | EN300-364290-0.1g |
6-bromo-3-(butan-2-yloxy)-2-fluoropyridine |
2090729-04-5 | 95.0% | 0.1g |
$640.0 | 2025-03-18 | |
Enamine | EN300-364290-0.25g |
6-bromo-3-(butan-2-yloxy)-2-fluoropyridine |
2090729-04-5 | 95.0% | 0.25g |
$670.0 | 2025-03-18 | |
Enamine | EN300-364290-0.05g |
6-bromo-3-(butan-2-yloxy)-2-fluoropyridine |
2090729-04-5 | 95.0% | 0.05g |
$612.0 | 2025-03-18 |
Pyridine, 6-bromo-2-fluoro-3-(1-methylpropoxy)- 関連文献
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
Pyridine, 6-bromo-2-fluoro-3-(1-methylpropoxy)-に関する追加情報
Pyridine, 6-bromo-2-fluoro-3-(1-methylpropoxy)- (CAS No. 2090729-04-5)
Pyridine, 6-bromo-2-fluoro-3-(1-methylpropoxy)- (CAS No. 2090729-04-5) is a highly specialized organic compound with a unique structure that combines bromine, fluorine, and a propoxy group attached to a pyridine ring. This compound has garnered significant attention in the fields of heterocyclic chemistry, materials science, and pharmaceutical research due to its versatile properties and potential applications.
The molecular structure of this compound is characterized by a pyridine ring with substituents at positions 6, 2, and 3. The bromine atom at position 6 imparts significant electron-withdrawing effects, while the fluorine atom at position 2 contributes to both electronic and steric effects. The propoxy group at position 3 introduces a bulky substituent, which can influence the compound's reactivity and solubility properties. These features make this compound an excellent candidate for exploring pyridine derivative synthesis and their applications in advanced materials.
Recent studies have highlighted the potential of this compound in the development of high-performance polymers. Researchers have demonstrated that the bromine and fluorine substituents can significantly enhance the thermal stability and mechanical properties of polymers derived from this compound. Additionally, the propoxy group facilitates polymerization reactions, making it easier to incorporate this compound into polymer networks. These findings suggest that Pyridine, 6-bromo-2-fluoro-3-(1-methylpropoxy)- could play a pivotal role in creating next-generation materials for aerospace, electronics, and automotive industries.
In the pharmaceutical sector, this compound has shown promise as a building block for drug development. Its unique electronic properties make it an ideal candidate for designing bioactive molecules with specific interactions. For instance, recent research has explored its use in creating inhibitors for key enzymes involved in cancer pathways. The combination of bromine and fluorine substituents allows for fine-tuning of the molecule's pharmacokinetic properties, such as absorption and metabolism.
The synthesis of Pyridine, 6-bromo-2-fluoro-3-(1-methylpropoxy)- involves a multi-step process that includes nucleophilic substitution and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective synthesis routes, reducing production costs and improving yields. These developments have made it feasible to scale up production for industrial applications.
Furthermore, this compound has been investigated for its potential in catalysis. The pyridine ring serves as a versatile platform for attaching various functional groups that can act as active sites in catalytic processes. For example, researchers have reported its use as a ligand in transition metal-catalyzed reactions, demonstrating high activity in alkene hydrogenation and cross-coupling reactions.
In conclusion, Pyridine, 6-bromo-2-fluoro-3-(1-methylpropoxy)- (CAS No. 2090729-04-5) is a multifaceted compound with wide-ranging applications across various scientific domains. Its unique structure and functional groups make it an invaluable tool for advancing materials science, pharmaceutical research, and catalysis. As ongoing research continues to uncover new possibilities for this compound, it is poised to become an essential component in modern chemical innovation.
2090729-04-5 (Pyridine, 6-bromo-2-fluoro-3-(1-methylpropoxy)-) 関連製品
- 2593-27-3(2-bromo-N-hydroxybenzamide)
- 2229496-14-2(3-(2-amino-1,3-oxazol-5-yl)-N-ethylbenzamide)
- 70-58-6(5-fluoropyridine-3-carboxamide)
- 1806284-01-4(Methyl 3-cyano-2-hydroxy-4-(trifluoromethoxy)benzoate)
- 2171768-32-2(3-5-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2,2-difluoropropanoic acid)
- 1504671-30-0(1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine)
- 2060000-22-6(3-formyl-1-(methoxymethyl)-1H-indole-2-carboxylic acid)
- 59898-68-9(4-Benzyl-5-sulfanyl-8-thia-4,6-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),5-trien-3-one)
- 42784-26-9(2-(3-Aminopropyl)benzimidazole)
- 1240526-60-6(tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate)




